molecular formula C10H19NO B13188147 1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL

1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL

Cat. No.: B13188147
M. Wt: 169.26 g/mol
InChI Key: HZAFPACDVRRTBU-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL is a cyclopentanol derivative featuring a cyclobutyl ring substituted with an aminomethyl group. The compound’s combination of a cyclopentanol core and a strained cyclobutyl-aminomethyl substituent suggests unique steric and electronic characteristics, which may influence solubility, reactivity, and biological activity.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]cyclopentan-1-ol

InChI

InChI=1S/C10H19NO/c11-8-9(4-3-5-9)10(12)6-1-2-7-10/h12H,1-8,11H2

InChI Key

HZAFPACDVRRTBU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2(CCC2)CN)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL involves several steps, typically starting with the preparation of the cyclobutyl and cyclopentyl precursors. The aminomethyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the hydroxyl group. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial production methods for this compound are not well-documented, as it is mainly synthesized in laboratory settings for research purposes. scaling up the synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields cyclopentanone derivatives .

Scientific Research Applications

1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

  • Cyclopentanol derivatives are often preferred in pharmaceuticals due to their balance of flexibility and rigidity . Cyclobutanol derivatives (e.g., ) exhibit higher ring strain, which may increase reactivity but limit stability in certain conditions .
  • Substituent Effects: The aminomethyl-cyclobutyl group in the target compound introduces both steric bulk and basicity. The 1-aminobutan-2-yl substituent () provides a longer alkyl chain, enhancing conformational flexibility for binding to biological targets .
  • Applications: Aminated cyclopentanols (e.g., ) are valued in drug discovery for their ability to serve as chiral building blocks or intermediates in bioactive molecule synthesis . Ethynyl-substituted analogs () are utilized in click chemistry or polymer synthesis due to their alkyne functionality .

Biological Activity

1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL is a complex organic compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of this compound features a cyclobutane ring connected to a cyclopentanol framework, with an aminomethyl group and a hydroxyl group contributing to its reactivity. The unique steric and electronic properties of this compound arise from its cyclic structure, which influences its interactions with biological targets.

Key Properties

PropertyValue
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H19NO/c11-8-9(4-3-5-9)10(12)6-1-2-7-10/h12H,1-8,11H2
SMILESC1CCC(C1)(C2(CCC2)CN)O

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of proteins, potentially modulating their activity. The hydroxyl group also participates in hydrogen bonding, enhancing the compound's affinity for biological targets.

Biological Activity

Preliminary studies suggest that this compound may exhibit significant biological activity, including:

  • Enzyme Inhibition : Potential interactions with enzymes could lead to inhibitory effects, influencing metabolic pathways.
  • Receptor Binding : The compound may bind to specific receptors, affecting signaling pathways and physiological responses.

Research indicates that compounds with similar structures often demonstrate varying degrees of biological activity, suggesting that structural modifications can enhance or diminish these effects.

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

  • Interaction Studies : Research has focused on how the aminomethyl group influences binding affinity to biological targets. For instance, compounds with similar functional groups have shown enhanced inhibition of certain enzymes involved in metabolic diseases.
  • Pharmacological Applications : Investigations into the therapeutic potential of cyclobutane derivatives have indicated possible applications in treating neurological disorders due to their ability to cross the blood-brain barrier.
  • Toxicological Assessments : Safety profiles for related compounds reveal that while some exhibit beneficial effects, others may pose risks such as acute toxicity upon ingestion or dermal contact .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
1-(Aminomethyl)-2,2-dimethylcyclobutan-1-olC10H19NOChiral structure; distinct stereochemistry
1-[1-(Aminomethyl)cyclopentyl]-2,3-dimethylcyclobutan-1-olC11H21NOCyclopentane ring; different steric properties
rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclopropan-1-olC7H13NOSmaller cyclopropane ring; influences reactivity

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